molecular formula C12H21BO2 B13618534 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13618534
M. Wt: 208.11 g/mol
InChI Key: FXFSSEINFDVURU-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its unique structural features and reactivity. This compound is characterized by a cyclobutene ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylcyclobut-1-ene with a boronic ester precursor under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the formation of the boronic ester linkage. The reaction conditions usually include an inert atmosphere, moderate temperatures, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Palladium catalysts, along with bases like potassium carbonate (K₂CO₃) and solvents such as ethanol or toluene, are typical conditions for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into boronic esters has shown promise in the development of enzyme inhibitors and therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modulation of biochemical pathways. This interaction is particularly significant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3,3-dimethyl-2-(2,2,2-trifluoroacetyl)cyclobut-1-en-1-yl]amino}-4-methylpentanoate
  • Methyl 2-{[3,3-dimethyl-2-(2,2,2-trifluoroacetyl)cyclobut-1-en-1-yl]amino}-4-(methylsulfanyl)butanoate

Uniqueness

Compared to similar compounds, 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a cyclobutene ring and a boronic ester moiety. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

2-(3,3-dimethylcyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-10(2)7-9(8-10)13-14-11(3,4)12(5,6)15-13/h7H,8H2,1-6H3

InChI Key

FXFSSEINFDVURU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(C2)(C)C

Origin of Product

United States

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